Product packaging for 4-(Dimethylamino)-3-hydroxybutanoic acid(Cat. No.:CAS No. 3688-46-8)

4-(Dimethylamino)-3-hydroxybutanoic acid

Cat. No.: B1219791
CAS No.: 3688-46-8
M. Wt: 147.17 g/mol
InChI Key: NXDDNODAJKZARA-UHFFFAOYSA-N
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Description

Historical Perspective on Butanoic Acid Derivatives in Chemical Biology

Butanoic acid, a simple short-chain fatty acid, and its derivatives have a long-standing history in chemical biology, initially recognized for their roles in metabolism and gut health. Over the years, the functionalization of the butanoic acid backbone has led to a diverse array of molecules with significant biological activities. These derivatives have been instrumental in the development of various therapeutic agents and research tools. The introduction of amino and hydroxyl groups, in particular, has paved the way for compounds that can interact with biological systems with high specificity. This has led to their exploration in areas such as neuroscience, oncology, and metabolic disorders. The historical trajectory of butanoic acid derivatives showcases a continuous evolution from simple metabolic intermediates to complex, rationally designed molecules with tailored biological functions.

Structural Significance and Stereoisomeric Considerations of 4-(Dimethylamino)-3-Hydroxybutanoic Acid

The structure of this compound is characterized by a four-carbon butanoic acid chain with a dimethylamino group at the C4 position and a hydroxyl group at the C3 position. This specific arrangement of functional groups, particularly the presence of a chiral center at the C3 position, imparts significant structural and functional properties to the molecule.

PropertyValue
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS Number 542-06-3

This interactive table provides key chemical properties of this compound.

The hydroxylated carbon at the C3 position is a stereocenter, meaning this compound exists as two non-superimposable mirror images, or enantiomers: (R)-4-(dimethylamino)-3-hydroxybutanoic acid and (S)-4-(dimethylamino)-3-hydroxybutanoic acid. In biological systems, it is well-established that enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. Therefore, the synthesis and investigation of enantiomerically pure forms of this compound are of paramount importance in research. The stereoselective synthesis of β-hydroxy γ-amino acids is a significant area of research, with various methods being developed to access all possible stereoisomers with high purity. nih.gov The biological evaluation of the individual enantiomers of this compound is crucial to understanding their specific interactions with biological targets.

The conformational flexibility of this compound, arising from the rotation around its single bonds, plays a critical role in its interaction with biological macromolecules. As an analog of gamma-aminobutyric acid (GABA), its three-dimensional shape is crucial for binding to receptors and transporters. nih.gov The conformational flexibility of GABA itself is vital for its biological function, allowing it to adopt different shapes to bind to various receptors. nih.gov Theoretical studies, such as computational modeling, can predict the most stable conformations of this compound in different environments. These studies are essential for understanding its structure-activity relationship and for the rational design of more potent and selective analogs. Research on conformationally restricted GABA analogs highlights the importance of limiting the molecule's flexibility to enhance its activity and selectivity for specific biological targets. researchgate.netumn.edu

Overview of Research Trajectories for Related Aminohydroxy Carboxylic Acids

The research landscape for aminohydroxy carboxylic acids is broad and dynamic. These compounds are recognized as important building blocks in the synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals. nih.gov A significant focus of research has been on the development of stereoselective synthetic methods to produce these compounds with high chiral purity. acs.org

Furthermore, aminohydroxy carboxylic acids are extensively studied for their potential therapeutic applications. As analogs of endogenous molecules like carnitine and GABA, they are investigated for their roles in metabolic regulation and neurotransmission. For instance, this compound is known to be an inhibitor of carnitine biosynthesis. biosynth.comacs.org This has spurred interest in its potential as a modulator of fatty acid metabolism and for its possible effects on cancer cell growth. biosynth.com The broader class of γ-amino acid derivatives is being explored for a variety of therapeutic targets, including neurological and psychiatric disorders. numberanalytics.commdpi.comresearchgate.net

Current Research Challenges and Unexplored Avenues for this compound

Despite the growing interest, several research challenges and unexplored avenues remain for this compound.

Current Research Challenges:

Stereoselective Synthesis: While methods for the asymmetric synthesis of related compounds exist, developing efficient and scalable routes to obtain highly pure enantiomers of this compound remains a key challenge. researchgate.netresearchgate.net

Lack of Detailed Biological Studies: There is a scarcity of in-depth studies on the specific biological activities of the individual enantiomers of this compound. Understanding how each stereoisomer interacts with biological targets is crucial for its potential therapeutic development.

Conformational Analysis: Detailed experimental and computational studies on the conformational landscape of this compound are limited. Such studies would provide valuable insights into its mechanism of action.

Unexplored Avenues:

Therapeutic Potential Beyond Carnitine Inhibition: While its role as a carnitine biosynthesis inhibitor is noted, its potential effects on other metabolic pathways and cellular processes remain largely unexplored.

Neurological Applications: Given its structural similarity to GABA, a thorough investigation into its effects on GABAergic neurotransmission could uncover novel therapeutic applications in neurological disorders.

Development of Analogs: The synthesis and evaluation of structurally related analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Probe for Biological Systems: The enantiomerically pure forms of this compound could serve as valuable chemical probes to investigate the stereochemical requirements of enzymes and receptors involved in fatty acid metabolism and neurotransmission.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B1219791 4-(Dimethylamino)-3-hydroxybutanoic acid CAS No. 3688-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDDNODAJKZARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285020
Record name 4-(Dimethylamino)-3-hydroxybutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3688-46-8, 542-06-3
Record name Norcarnitine
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Dimethylamino)-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategies

Asymmetric Synthesis of Enantiopure 4-(Dimethylamino)-3-Hydroxybutanoic Acid

The creation of enantiomerically pure this compound, a molecule with two adjacent stereocenters, necessitates highly selective synthetic strategies. Asymmetric synthesis, the process of creating a specific enantiomer of a chiral molecule, is paramount. Methodologies to achieve this include the temporary use of chiral auxiliaries to direct stereoselective reactions and the application of small chiral organic molecules as catalysts (organocatalysis).

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. acs.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. acs.org This strategy is a cornerstone of asymmetric synthesis, with auxiliaries such as Evans oxazolidinones and pseudoephedrine amides being particularly effective. williams.eduthieme-connect.com These methods are highly relevant for synthesizing β-hydroxy γ-amino acids, the structural class to which this compound belongs. nih.gov

Diastereoselective reactions are crucial in chiral auxiliary-based synthesis. By attaching an auxiliary to an achiral substrate, diastereomeric intermediates are formed, which allows for the stereoselective formation of new chiral centers.

A prominent example is the use of Evans oxazolidinone auxiliaries. uwindsor.ca The N-acyloxazolidinone, prepared from an amino alcohol, can be deprotonated to form a rigid, chelated Z-enolate. williams.eduuwindsor.ca The bulky substituent on the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to approach from the less sterically hindered face. williams.eduyoutube.com This results in a highly diastereoselective alkylation or addition reaction. williams.eduacs.org For instance, the aldol (B89426) reaction of a propionated chiral oxazolidinone with an appropriate aldehyde, such as a protected 3-(dimethylamino)propanal, would proceed with high diastereoselectivity to establish the desired C2-C3 stereochemistry of the butanoic acid backbone. nih.gov Subsequent hydrolysis of the auxiliary yields the enantiomerically enriched carboxylic acid. acs.org

Similarly, pseudoephedrine can serve as a chiral auxiliary. Amides derived from pseudoephedrine can be enolized and then alkylated with high diastereoselectivity. This method is effective for the synthesis of optically active α-substituted carboxylic acids and amino acids. thieme-connect.com The complementary nature of Evans syn-aldol and pseudoephedrine anti-aldol reactions allows for the synthesis of all possible stereoisomers of β-hydroxy γ-amino acids, demonstrating the power and versatility of these auxiliaries. nih.gov

Table 1: Example of Diastereoselective Aldol Reaction using an Evans Auxiliary (Note: This table illustrates a representative transformation for a structurally similar β-hydroxy γ-amino acid, as specific data for this compound is not available in the cited literature.)

Reactant 1 (Aldehyde) Reactant 2 (Chiral Auxiliary Adduct) Key Reagents Diastereomeric Ratio (d.r.) Yield Reference
Boc-N-methyl-L-alaninal (S)-4-benzyl-2-oxazolidinone N-propionate Dibutylboron triflate, Triethylamine >99:1 85% nih.gov

The "Self-Regeneration of Stereocenters" (SRS) is an elegant synthetic principle developed by Seebach and colleagues for the α-alkylation of chiral building blocks like amino or hydroxy acids without racemization. ethz.chsemanticscholar.org This multi-step process avoids the need for a conventional chiral auxiliary by using a temporary stereocenter derived from an achiral molecule, typically an aldehyde. ethz.ch

The SRS procedure involves four key steps:

Acetalization: The starting chiral molecule (e.g., (R)-3-hydroxybutanoic acid) reacts with an achiral aldehyde (like pivalaldehyde) to form a chiral heterocyclic acetal (B89532), usually a dioxinone. This reaction proceeds diastereoselectively, creating a new temporary stereocenter. ethz.ch

Trigonalization: The original stereocenter is destroyed by forming a trigonal center, such as an enolate or enamine, adjacent to it. The chirality of the molecule is now solely dependent on the temporary stereocenter of the acetal. ethz.ch

Diastereoselective Addition: A new substituent is introduced via reaction with an electrophile. The stereochemical outcome of this step is controlled by the temporary stereocenter, which directs the electrophile to one of the two faces of the trigonal plane. ethz.chsemanticscholar.org

Removal of Auxiliary: The acetal is hydrolyzed, removing the temporary stereogenic center and yielding the α-alkylated product with high enantiomeric purity. The original stereocenter is thus "regenerated" with a new substituent pattern. ethz.ch

This methodology has been successfully applied to the synthesis of derivatives from 3-hydroxybutanoic acid and 3-aminobutanoic acid, demonstrating its potential for the asymmetric synthesis of complex butanoic acid derivatives. ethz.ch

Organocatalytic Enantioselective Routes

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. rsc.org This field has expanded rapidly, providing powerful tools for synthesizing enantiopure compounds, including aminoalcohols and carboxylic acid derivatives.

Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol) such as chiral phosphoric acids (CPAs), are highly effective catalysts for a variety of enantioselective reactions. acs.orgacs.org They function by activating electrophiles, such as imines or aldehydes, through hydrogen bonding, creating a well-defined chiral environment for nucleophilic attack. acs.orgrsc.org

For the synthesis of a β-amino alcohol core structure, a chiral Brønsted acid could catalyze the enantioselective addition of a nucleophile to an imine (a Mannich-type reaction). acs.org For example, the reaction between a silyl (B83357) ketene (B1206846) acetal (a nucleophile) and an appropriately substituted imine, catalyzed by a strong chiral Brønsted acid, can produce β-amino esters with high yields and excellent enantioselectivities (up to 99% ee). acs.org These esters can then be reduced to the corresponding 1,3-aminoalcohols.

Another relevant application is the enantioselective protonation of silyl enol ethers, which can generate chiral ketones that are precursors to β-hydroxy acids. nih.gov Chiral Brønsted acids generated from cationic gold(I) complexes, for instance, have been shown to catalyze the protonation of silyl enol ethers to produce optically active ketones in high yields and enantioselectivities. nih.gov

Table 2: Chiral Brønsted Acid Catalyzed Asymmetric Mukaiyama-Mannich Reaction (Note: This table illustrates a representative transformation for the synthesis of a β-amino acid ester, a key precursor for the target structure.)

Imine Substrate Nucleophile Catalyst (mol%) Enantiomeric Excess (ee) Yield Reference
N-PMP-phenylmethanimine Danishefsky's diene (S)-BPTM (1 mol%) 99% 98% acs.org
N-PMP-(naphthalen-2-yl)methanimine Danishefsky's diene (S)-BPTM (1 mol%) 99% 97% acs.org

Asymmetric aminocatalysis involves the use of chiral primary or secondary amines, often derived from natural amino acids like proline. These catalysts react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamines or electrophilic iminium ions as key intermediates.

This strategy is highly effective for the enantioselective functionalization of butanoic acid precursors. For instance, the conjugate addition of N-protected hydroxylamines to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce 5-hydroxyisoxazolidines. These intermediates can be readily converted into β-amino acids with excellent enantioselectivity (90-99% ee). nih.gov Applying this to a substrate like crotonaldehyde (B89634) would generate a precursor for the 3-hydroxy-4-aminobutanoic acid core.

Furthermore, primary amine catalysts derived from quinine (B1679958) have been used for the cross-aldol reaction between enolizable aldehydes (e.g., propanal) and α-ketophosphonates. nih.gov This reaction furnishes β-formyl-α-hydroxyphosphonates with high enantioselectivity. nih.gov Such products contain the β-hydroxy acid motif and can be further elaborated, showcasing the potential of aminocatalysis to construct key fragments of the target molecule.

Table of Mentioned Compounds

Compound Name Structure/Class
This compound Target Compound
Evans Oxazolidinones Chiral Auxiliary
Pseudoephedrine Chiral Auxiliary
(R)-3-Hydroxybutanoic acid SRS Starting Material
3-Aminobutanoic acid SRS Starting Material
Pivalaldehyde Reagent in SRS
BINOL (1,1'-Bi-2-naphthol) Chiral Ligand for Catalysts
Chiral Phosphoric Acids (CPAs) Organocatalyst
Silyl Ketene Acetal Nucleophile
Silyl Enol Ether Nucleophile/Precursor
Proline Organocatalyst
Crotonaldehyde α,β-Unsaturated Aldehyde
Quinine Precursor for Organocatalyst
α-Ketophosphonates Electrophile
Boc-N-methyl-L-alaninal Aldehyde Reactant
Dibutylboron triflate Lewis Acid/Reagent
Danishefsky's diene Nucleophile
N-PMP-phenylmethanimine Imine Substrate

Transition Metal-Catalyzed Asymmetric Synthesis

The stereoselective synthesis of chiral molecules like this compound heavily relies on transition metal catalysis. These methods offer high efficiency and enantioselectivity, making them indispensable for producing optically pure compounds.

Asymmetric hydrogenation of a prochiral ketone is one of the most direct and atom-economical methods for synthesizing chiral alcohols. For this compound, this involves the reduction of a β-amino ketone precursor, such as an ester of 4-(dimethylamino)-3-oxobutanoic acid. Iridium (Ir) and Ruthenium (Ru) complexes featuring chiral phosphine (B1218219) ligands are prominent catalysts for this transformation. nih.gov

Research has demonstrated that Ir-catalyzed asymmetric hydrogenation of β-dialkylamino ketone hydrochlorides can proceed with exceptional yields and enantioselectivities, often exceeding 99% ee. nih.gov These reactions are typically performed under hydrogen pressure in the presence of a chiral catalyst. The choice of metal, ligand, and reaction conditions is crucial for achieving high stereocontrol. For instance, Noyori-type [RuCl2(diphosphine)(1,2-diamine)] catalysts are highly effective for the hydrogenation of various β-tertiary-amino ketones. nih.gov

Table 2: Selected Data on Asymmetric Hydrogenation of β-Amino Ketone Precursors

Catalyst/Ligand System Substrate Type Yield Enantiomeric Excess (ee) Reference
Ir–(SC,RP,SC)-L6 β-dimethylamino ketone HCl >99% 99% nih.gov
Rh–DuanPhos β-secondary-amino ketone 90–93% 93–99% nih.gov
Ru(II)–(R,R)-Bicp 3-(dimethylamino)-1-(2-thienyl)-1-propanone - 96% nih.gov

Asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction used to construct chiral centers. This strategy can be employed to build the core structure of this compound by reacting a nucleophile with an allylic electrophile under the influence of a chiral transition metal catalyst, typically based on Palladium (Pd), Iridium (Ir), or Rhodium (Rh).

In a potential synthetic route, a nitrogen-containing nucleophile could be added to an allylic substrate bearing a latent carboxylic acid functionality. Alternatively, a more common approach involves the alkylation of a stabilized carbanion with an allylic carbonate or acetate (B1210297) that contains the amino group. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center. While direct application of AAA to the synthesis of this compound is not extensively documented, the method's utility in creating chiral building blocks with precise stereocontrol is well-established. nih.gov

Biocatalytic Transformations for Stereocontrol

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity.

The asymmetric reduction of a keto group in a precursor molecule, such as 4-(dimethylamino)-3-oxobutanoate, can be efficiently achieved using ketoreductases (KREDs). These enzymes, often derived from yeast or bacteria, utilize cofactors like NADPH or NADH to deliver a hydride to the carbonyl carbon with high facial selectivity, leading to the formation of a single enantiomer of the corresponding alcohol.

This biocatalytic approach is a direct parallel to transition metal-catalyzed asymmetric hydrogenation but avoids the use of heavy metals and high pressures. The synthesis of optically active hydroxybutanoates via the yeast reduction of corresponding ketoesters is a well-established process. ethz.ch The selection of the specific enzyme is critical to ensure high conversion and enantiomeric purity of the desired (R)- or (S)-enantiomer.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are particularly effective for this purpose due to their commercial availability, stability in organic solvents, and broad substrate tolerance. researchgate.net The kinetic resolution of a racemic mixture of this compound (or its ester derivative) can be accomplished through enantioselective acylation or hydrolysis. nih.gov

In a typical resolution, a lipase (B570770) selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For example, using an acyl donor like vinyl acetate, a lipase from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL) can preferentially acylate the (R)- or (S)-alcohol. nih.gov Conversely, the selective hydrolysis of one enantiomer of a racemic ester can also be employed. nih.gov This results in a mixture of an enantioenriched alcohol and an enantioenriched ester, which can then be separated. Lipases from Candida rugosa (CRL) have also been shown to be highly efficient in resolving similar compounds. nih.govmdpi.com The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value (>100) is indicative of an effective resolution. researchgate.net

Table 3: Examples of Lipase-Mediated Kinetic Resolutions

Lipase Source Reaction Type Substrate Product(s) Enantioselectivity Reference
Pseudomonas cepacia (PSL) Acylation Racemic 3-hydroxy-4-tosyloxybutanenitrile (S)-alcohol and (R)-acetate >99% ee nih.gov
Candida antarctica B (CAL-B) Acylation Racemic 3-hydroxy-4-tosyloxybutanenitrile (S)-alcohol and (R)-acetate >99% ee nih.gov
Candida rugosa (CRL) Hydrolysis Racemic FOP acetates (S)-FOP acetate 98.5% de nih.gov
Microbial Cell-Mediated Biotransformations

The use of whole microbial cells as catalysts for chemical synthesis offers a sustainable and efficient alternative to traditional chemical methods. While direct microbial fermentation to produce this compound is not yet established in the literature, the biosynthesis of structurally related γ-amino acids, particularly γ-aminobutyric acid (GABA), is well-documented and provides a foundational model. nih.govnih.gov

Microorganisms, especially Lactic Acid Bacteria (LAB) like Lactobacillus plantarum and Lactobacillus brevis, are known to produce GABA from L-glutamate via the action of the enzyme glutamate (B1630785) decarboxylase (GAD). nih.govresearchgate.netresearchgate.net This single-step decarboxylation is a key reaction in the microbes' acid resistance mechanisms and has been harnessed for the commercial production of GABA-enriched functional foods. nih.govresearchgate.net The process typically involves optimizing fermentation conditions such as pH, temperature, and substrate (monosodium glutamate) concentration to maximize yield. mdpi.com

Extrapolating from these systems, a potential biotransformation route to the core scaffold of the target molecule can be envisioned. Significantly, research has shown that enzymes within microbial pathways possess the capability to recognize and process close analogs. For instance, pantothenate synthetase from Escherichia coli, which naturally catalyzes the condensation of (R)-pantoic acid and β-alanine, has been found to accept 4-amino-3-hydroxybutyric acid (GABOB) as an alternative amine substrate, successfully coupling it to form an amide product. rug.nl This demonstrates that the 4-amino-3-hydroxybutanoic acid backbone is a viable substrate for at least some microbial enzymes.

Further research could focus on engineering known pathways, such as the GABA shunt, or discovering novel enzymes capable of acting on precursors to generate the desired hydroxylated and aminated scaffold, which could then be dimethylated in a final microbial or chemical step.

Table 1: Examples of Microbial Systems for Production of Related γ-Amino Acids

MicroorganismEnzyme SystemSubstrateProductReference
Lactobacillus plantarum FNCC 260Glutamate Decarboxylase (GAD)Monosodium Glutamate (MSG)γ-Aminobutyric Acid (GABA) mdpi.com
Lactobacillus brevisGlutamate Decarboxylase (GAD)L-Glutamateγ-Aminobutyric Acid (GABA) nih.gov
Escherichia coli (recombinant)Pantothenate Synthetase (PS)(R)-Pantoic Acid + 4-amino-3-hydroxybutyric acidN-((R)-Pantoyl)-4-amino-3-hydroxybutyric acid rug.nl

Convergent and Divergent Synthetic Pathways to the Core Scaffold

The strategic design of a synthetic route significantly impacts its efficiency, yield, and adaptability. While simple linear syntheses for the parent compound, 4-amino-3-hydroxybutyric acid (GABOB), have been described, researchgate.netnih.gov convergent and divergent strategies offer greater flexibility for analog generation and optimization.

A convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages. This approach maximizes efficiency, as lengthy linear sequences are avoided. For this compound, a convergent strategy could involve:

Fragment A Synthesis : Preparation of a C4 carboxylic acid fragment containing the hydroxyl group, for example, ethyl (R)-4-azido-3-hydroxybutanoate. This could be synthesized from a chiral precursor like L-malic acid.

Fragment B Source : Sourcing of the dimethylamine (B145610) group, for instance, from a suitable methylating agent like methyl iodide or dimethyl sulfate.

Coupling and Final Steps : The azido (B1232118) group of Fragment A would be reduced to a primary amine, followed by reductive amination with formaldehyde (B43269) and a reducing agent to install the dimethylamino group. Alternatively, direct alkylation of the primary amine could be performed, followed by hydrolysis of the ester to yield the final product.

A divergent synthesis , in contrast, begins with a common core intermediate that is subsequently modified to create a library of different compounds. This is highly valuable for structure-activity relationship (SAR) studies. A potential divergent pathway for analogs of this compound could start from a versatile intermediate like ethyl 4-bromo-3-oxobutanoate.

Core Intermediate : Ethyl 4-bromo-3-oxobutanoate.

Divergent Step 1 (Amine Introduction) : Reaction with various primary or secondary amines (e.g., dimethylamine, diethylamine, piperidine) would displace the bromide, introducing diverse amino functionalities at the C4 position.

Divergent Step 2 (Reduction) : Subsequent stereoselective reduction of the ketone at C3 would yield a library of different 4-(dialkylamino)-3-hydroxybutanoic acid esters, which can be hydrolyzed to the final products.

These advanced strategies, while requiring more intricate planning, ultimately provide more powerful and adaptable routes to the target molecule and its derivatives compared to linear approaches.

Novel Protective Group Strategies for Functionalized Aminoalcohols

The synthesis of a molecule with multiple reactive sites, such as the carboxylic acid, hydroxyl, and amino groups of this compound, necessitates a robust protecting group strategy. Since the target has a tertiary amine, this group is non-reactive under many conditions and does not require protection. The focus is therefore on the transient protection of the hydroxyl and carboxylic acid functionalities.

An effective strategy relies on the principle of orthogonal protection , where each protective group can be removed under specific conditions without affecting the others. wikipedia.orgorganic-chemistry.org This allows for the selective unmasking and reaction of different functional groups within the molecule.

For the this compound scaffold, a potential orthogonal strategy would be:

Carboxyl Group Protection : Esterification, for example, as a Benzyl ester (Bn) . This group is stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis. youtube.com

Hydroxyl Group Protection : Conversion to a silyl ether, such as a tert-Butyldimethylsilyl ether (TBDMS) . This group is stable to many reaction conditions, including hydrogenolysis, but is easily cleaved by fluoride-containing reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). wikipedia.org

This orthogonal pairing allows for the manipulation of other parts of the molecule. For example, the TBDMS-protected hydroxyl group would be stable while the benzyl ester is removed, freeing the carboxylic acid for an amidation reaction. Conversely, the benzyl ester would be stable during the removal of the TBDMS group, allowing for selective reaction at the hydroxyl position. The choice of protecting groups is critical and must be tailored to the specific reaction sequence planned.

Table 2: Selected Protecting Groups for Hydroxyl and Carboxyl Functions

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsReference
Hydroxyltert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazoleTBAF; HF; Acetic Acid wikipedia.org
Benzyl etherBnBnBr, NaHH₂, Pd/C (Hydrogenolysis) youtube.com
CarboxylMethyl esterMeMeOH, H⁺ or TMSCHN₂LiOH, H₂O or NaOH, H₂O (Saponification) organic-chemistry.org
Benzyl esterBnBenzyl alcohol, DCCH₂, Pd/C (Hydrogenolysis) organic-chemistry.org

Scalability Considerations for Laboratory and Pilot-Scale Research Production

Transitioning a synthetic process from a laboratory bench to a pilot or industrial scale introduces significant challenges that must be addressed to ensure efficiency, reproducibility, and economic viability. For a molecule like this compound, particularly if produced via fermentation, scalability is paramount. The large-scale production of related polyhydroxyalkanoates (PHAs) serves as an excellent case study for the challenges involved. tudelft.nlresearchgate.netresearchgate.net

Key considerations for scaling up a microbial production process include:

Feedstock Cost and Availability : Substrate costs can account for a significant portion of the total production cost. researchgate.net Utilizing inexpensive feedstocks like agro-industrial wastes or crude glycerol (B35011) is a key strategy for economic feasibility. researchgate.net

Bioreactor Design and Operation : Maintaining optimal conditions for microbial growth and product formation in large volumes is critical. The volumetric mass transfer coefficient (kLa), which represents the efficiency of oxygen supply, is a crucial parameter for scaling up aerobic fermentations. nih.gov Insufficient oxygen can lead to reduced yield and changes in product quality.

Downstream Processing (DSP) : The extraction and purification of the final product from the fermentation broth can be complex and costly. The development of efficient DSP, such as filtration, extraction, and chromatography steps, is essential for achieving the desired purity at a large scale. mdpi.com

Process Control and Monitoring : Large-scale fermenters require sophisticated monitoring and control of parameters like pH, temperature, dissolved oxygen, and nutrient feeding to maintain high productivity. cas.cn

Pilot-scale studies are essential to de-risk the process and gather data for further scale-up. These studies help in optimizing feeding strategies, validating the process control scheme, and confirming product yield and quality in a production-relevant environment.

Table 3: Examples of Pilot-Scale Fermentation Processes

ProductMicroorganism/SystemScaleKey Findings/ParametersReference
Polyhydroxyalkanoates (PHA)Mixed Microbial ConsortiaPilot-scale (multiple installations reviewed)Feasible with various waste streams; yield and polymer content are key metrics. tudelft.nlresearchgate.net
L-Lactic AcidBacillus coagulans35 L FermenterAchieved 46.9 g/L product with a yield of 0.72 g/g from carob bagasse. mdpi.com
Volatile Fatty Acids (VFA)Primary Sludge Co-fermentation1.14 m³ ReactorsDemonstrated conversion of waste grease to VFAs, a valuable carbon source. researchgate.net
Enzymes (Pectinases, Lipases)Filamentous FungiPilot-scale packed-bed bioreactorScale-up challenges include inoculum prep, air distribution (kLa), and bed structure. nih.gov

Chemoenzymatic Syntheses Combining Chemical and Biological Catalysis

Chemoenzymatic synthesis leverages the best of both worlds: the efficiency and versatility of traditional chemical reactions combined with the unparalleled selectivity of biocatalysts. nih.gov This hybrid approach is particularly powerful for constructing complex chiral molecules like this compound, as enzymes can create specific stereocenters under mild conditions, reducing the need for complex chiral auxiliaries or resolution steps.

Several chemoenzymatic strategies can be proposed for the synthesis of the target molecule, drawing inspiration from established enzymatic transformations:

Ketoreductase-Mediated Reduction : A chemical synthesis could be used to produce an achiral keto-acid precursor, such as 4-(dimethylamino)-3-oxobutanoic acid. A stereoselective ketoreductase (KRED) enzyme could then be used to reduce the ketone to the desired (R)- or (S)-hydroxyl group with high enantiomeric excess.

Lipase-Catalyzed Kinetic Resolution : A racemic mixture of this compound (or its ester) could be synthesized chemically. A lipase could then be employed to selectively acylate one of the enantiomers, allowing for the easy separation of the acylated product from the remaining unreacted enantiomer. This method has been successfully used for the resolution of similar hydroxy-nitrile compounds. nih.gov

Tandem Aldol Addition and Transamination : A highly elegant approach could involve a one-pot, two-enzyme cascade. nih.gov The synthesis could start with dimethylaminoacetaldehyde and pyruvate. A carboligase enzyme would catalyze the C-C bond formation via an aldol addition to create a keto-acid intermediate. A second enzyme, a transaminase, would then convert the keto group into an amino group. While this would yield a different isomer (an α-hydroxy-β-amino acid), the principle of combining carboligases and transaminases demonstrates a powerful synthetic platform. A more direct route could use a specific aldolase (B8822740) to combine an appropriate aldehyde and ketone, followed by amination and a final chemical dimethylation step.

These enzymatic steps, integrated into a chemical synthesis framework, provide efficient and stereocontrolled pathways to the desired chiral functionalized amino acid.

Table 4: Potential Enzymatic Transformations for Chemoenzymatic Synthesis

Enzyme ClassReaction TypePotential Application in SynthesisReference
Ketoreductase (KRED)Asymmetric ketone reductionStereoselective conversion of 4-(dimethylamino)-3-oxobutanoic acid to (R)- or (S)-4-(dimethylamino)-3-hydroxybutanoic acid.[N/A]
LipaseEnantioselective acylation/hydrolysisKinetic resolution of racemic this compound ester. nih.gov
Transaminase (TAm)Conversion of ketone to amineAmination of a keto-acid precursor to introduce the amino group stereoselectively. nih.gov
Baeyer-Villiger Monooxygenase (BVMO)Ketone to ester oxidationConversion of a precursor ketone to a lactone or ester, which can be opened to the hydroxy acid. nih.gov

Biochemical Pathways and Metabolic Research Non Human & Model Systems

Role as a Biosynthetic Precursor or Intermediate

While the primary route of L-carnitine biosynthesis in mammals is well-established, microorganisms exhibit diverse pathways. In some microorganisms, L-carnitine can be synthesized from crotonobetaine via the action of L-carnitine hydrolase, a pathway distinct from the mammalian route that starts from trimethyllysine. Research has indicated that 4-(dimethylamino)-3-hydroxybutanoic acid is a metabolite of carnitine. Its structural similarity to carnitine and its precursors suggests a potential role as an intermediate or a related compound in these microbial biosynthetic pathways. For instance, some bacteria utilize γ-butyrobetaine hydroxylase to convert γ-butyrobetaine to L-carnitine, the final step in the mammalian pathway. The structural relationship between this compound and γ-butyrobetaine points towards a possible intersection in their metabolic routes within certain microbial species.

In cellular models, this compound has been identified as an intermediate in the metabolism of fatty acids. It is known to be a metabolite of carnitine, a key molecule in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The inhibition of carnitine biosynthesis can lead to an accumulation of its precursors, including γ-butyrobetaine (GBB). This disruption in carnitine homeostasis directly impacts fatty acid metabolism, as the transport of fatty acids into the mitochondria via the carnitine shuttle is impaired. Consequently, cellular energy metabolism may shift away from fatty acid oxidation.

The metabolism of this compound is intertwined with other hydroxy acid pathways. Its structural features suggest potential interactions with enzymes that recognize and process similar substrates. This metabolic cross-talk is crucial for maintaining cellular homeostasis and ensuring the efficient processing of various metabolic intermediates. Further research is needed to fully elucidate the specific enzymes and pathways that interact with this compound and the regulatory mechanisms that govern these interactions.

Enzymatic Transformations and Characterization of Metabolizing Enzymes

The enzymatic transformations of this compound are central to its metabolic fate. Studies on related compounds have shed light on the enzymes that might be involved. For example, γ-butyrobetaine hydroxylase (GBBH), the enzyme responsible for the final step of L-carnitine biosynthesis, hydroxylates γ-butyrobetaine. Given the structural similarity, it is plausible that GBBH or other related hydroxylases could act on this compound or its precursors.

Enzyme promiscuity, the ability of an enzyme to catalyze reactions with multiple substrates, is a key consideration. The enzymes involved in carnitine and fatty acid metabolism may exhibit a degree of promiscuity, allowing them to interact with and modify this compound.

A detailed kinetic analysis of the enzymes that metabolize this compound is essential for understanding its metabolic turnover. Such studies would involve determining key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. While specific kinetic data for enzymes acting directly on this compound is limited in the public domain, research on analogous enzymes provides a framework for what to expect. For instance, the inhibition of GBBH by analogs like meldonium has been studied, revealing insights into the enzyme's active site and substrate binding requirements.

Parameter Description Significance in the Context of this compound Metabolism
Michaelis Constant (Km) The substrate concentration at which the reaction rate is half of Vmax.A lower Km value would indicate a higher affinity of the metabolizing enzyme for this compound.
Maximum Velocity (Vmax) The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.Vmax reflects the efficiency of the enzyme in converting this compound to its product.
Catalytic Efficiency (kcat/Km) A measure of how efficiently an enzyme converts a substrate into a product.This parameter would allow for the comparison of the metabolic efficiency of different enzymes acting on this compound.

Structural Biology of this compound-Interacting Enzymes (e.g., X-ray Crystallography, Cryo-EM)

The molecular architecture of enzymes that interact with this compound (DMHBA) is crucial for understanding its metabolic fate. While specific crystallographic data for DMHBA-enzyme complexes are not extensively documented, a wealth of information can be inferred from studies on homologous enzymes, particularly gamma-butyrobetaine hydroxylase (BBOX), a key enzyme in L-carnitine biosynthesis. nih.govresearchgate.net

X-ray crystallography has been instrumental in revealing the three-dimensional structure of human BBOX. nih.govresearchgate.netwikipedia.org These studies show that the BBOX monomer is composed of a catalytic domain and a smaller N-terminal domain. nih.govresearchgate.net The catalytic domain features a double-stranded beta-helix fold, a characteristic structure found in all 2-oxoglutarate (2OG) dependent oxygenases. nih.govresearchgate.net The active site contains a conserved His-X-Asp-X(n)-His triad (B1167595) that coordinates a ferrous iron (Fe(II)) ion. nih.govresearchgate.net BBOX exists as a dimer, with the N-terminal domain of one monomer interacting with the oxygenase domain of the other, a feature that distinguishes it from many other 2OG oxygenases. researchgate.netrsc.org This N-terminal domain also binds a zinc ion. nih.govresearchgate.net

The active site of BBOX is enclosed, and it binds its substrate, gamma-butyrobetaine (GBB), through interactions with both the trimethylammonium and carboxylate groups. rsc.orgnih.gov An aromatic cage within the active site is responsible for recognizing the positively charged trimethylammonium group of GBB. researchgate.net Given the structural similarity between DMHBA and GBB, it is plausible that DMHBA binds in a comparable manner, with its dimethylamino group fitting into this cage and its carboxylate group interacting with corresponding residues. Docking simulations based on the BBOX crystal structure support this hypothesis. rsc.org

Table 1: Structural Features of Human Gamma-Butyrobetaine Hydroxylase (BBOX)
FeatureDescriptionReference
Overall FoldThe monomer consists of a catalytic double-stranded beta-helix (DBSH) domain and a smaller N-terminal domain. nih.govresearchgate.net nih.govresearchgate.net
Quaternary StructureForms a dimer through interactions involving the N-terminal domain. researchgate.netnih.gov researchgate.netnih.gov
Active SiteContains a ferrous iron (Fe(II)) center coordinated by a His-X-Asp-X(n)-His triad. nih.govresearchgate.net nih.govresearchgate.net
Substrate BindingThe active site is enclosed and possesses an aromatic cage for recognition of the substrate's positively charged headgroup. researchgate.netnih.gov researchgate.netnih.gov

Interactions with Cellular Metabolic Networks in Model Organisms (e.g., Bacteria, Yeast, Cell Lines)

The introduction of this compound into various model systems has been shown to disrupt metabolic networks, primarily those related to carnitine and fatty acid metabolism.

In mammalian cell lines, the effects of DMHBA have been investigated using techniques like metabolic flux analysis, which allows for the quantitative tracking of cellular fluxes. nih.gov Such studies have demonstrated that DMHBA can perturb the central carbon metabolism. For instance, in cancer cell lines, alterations in metabolic pathways, including those of lipids, the TCA cycle, and carbohydrates, have been observed in response to various perturbations. nih.gov The use of 13C-labeling experiments can further elucidate differences in nutrient utilization and pathway usage. nih.gov

In the yeast Saccharomyces cerevisiae, a model organism often used in metabolic studies, the regulation of energy metabolism is complex and can be influenced by various compounds. nih.govmdpi.com While direct studies on DMHBA in yeast are not abundant, the principles of metabolic control in this organism provide a framework for predicting potential effects. For example, perturbations that affect the NADH/NAD+ balance can shift the metabolism between fermentation and respiration, impacting the production of metabolites like glycerol (B35011) and ethanol. nih.gov Given that DMHBA is an analog of carnitine, which is involved in fatty acid transport and oxidation, it could indirectly influence the redox state and energy metabolism of the cell.

In bacterial systems, which can be engineered to study specific metabolic pathways, DMHBA could potentially interfere with carnitine biosynthesis and transport, similar to its effects in mammalian systems. The enzymes for carnitine biosynthesis are conserved from prokaryotes to eukaryotes, suggesting that similar interactions could occur. youtube.com

Table 2: Potential Interactions of DMHBA with Metabolic Networks in Model Organisms
Model OrganismMetabolic NetworkPotential InteractionReference
Mammalian Cell LinesFatty Acid Metabolism, TCA Cycle, Carbohydrate MetabolismPerturbation of central carbon metabolism, potentially affecting lipid and energy production. nih.gov nih.gov
Saccharomyces cerevisiae (Yeast)Energy Metabolism, Redox HomeostasisIndirect influence on the balance between fermentation and respiration by affecting fatty acid-related pathways. nih.govnih.gov nih.govnih.gov
Bacterial SystemsCarnitine Biosynthesis and TransportCompetitive inhibition of enzymes and transporters in the carnitine pathway. youtube.com youtube.com

Transcriptomic and Proteomic Studies on Metabolic Perturbations Induced by the Compound in Research Models

Transcriptomic and proteomic analyses offer a global view of the cellular responses to metabolic perturbations, such as those induced by this compound. These approaches allow for the identification of changes in gene and protein expression, providing insights into the molecular mechanisms underlying the observed metabolic shifts.

While specific transcriptomic and proteomic studies focused solely on DMHBA are limited, research on related metabolic modulators and conditions provides a strong basis for predicting its effects. For example, transcriptomic analysis in various models, from yeast to mammalian cells, has been used to understand the regulation of metabolic pathways in response to different stimuli. mdpi.commdpi.comnih.gov In the context of fatty acid metabolism, RNA-sequencing has been employed to identify differential gene expression in pathways related to fatty acid synthesis, transport, and degradation. mdpi.com It is plausible that DMHBA, by interfering with carnitine-dependent fatty acid metabolism, would induce transcriptional changes in genes involved in these processes as a compensatory response.

Proteomic studies similarly provide a snapshot of the protein landscape within a cell. In various disease models and in response to different treatments, proteomics has been used to identify alterations in metabolic enzymes and related proteins. nih.govplos.org For instance, in studies of diabetes, proteomic and metabolomic analyses have revealed perturbations in amino acid and fatty acid metabolism. plos.org Given that DMHBA is known to affect these pathways, it is likely that proteomic profiling of cells treated with this compound would show changes in the abundance of enzymes involved in beta-oxidation, the TCA cycle, and potentially stress-response pathways.

Integrative analyses combining transcriptomics, proteomics, and metabolomics are particularly powerful for elucidating complex metabolic responses. mdpi.combiorxiv.org Such approaches could reveal how DMHBA-induced changes at the gene and protein level translate into functional metabolic alterations.

Molecular Mechanisms and Interactions Cellular/molecular Level

Ligand-Receptor Binding Studies and Affinities

Specific ligand-receptor binding studies to determine the affinity of 4-(dimethylamino)-3-hydroxybutanoic acid for various receptors are not extensively documented in publicly available scientific literature. While a structurally related compound, 4-amino-3-hydroxybutanoic acid (GABOB), has been shown to act as a full agonist at human recombinant rho1 GABA(C) receptors, it is important to note that GABOB is a distinct molecule from DMHBA, and its receptor binding profile cannot be directly attributed to DMHBA. nih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand and its receptor. This method involves labeling a ligand with a radioactive isotope and measuring its binding to a receptor preparation. By competing with a known radioligand, the affinity of a non-labeled compound, such as DMHBA, for a specific receptor can be determined.

Currently, there are no specific radioligand binding assay data available in the scientific literature that characterize the binding affinities of this compound for any particular receptor.

Fluorescence-Based Binding and Competition Assays

Fluorescence-based binding assays offer a non-radioactive alternative for studying ligand-receptor interactions. These assays can utilize fluorescently labeled ligands or rely on changes in the intrinsic fluorescence of a protein upon ligand binding. Competition assays, where a non-fluorescent compound displaces a fluorescent ligand, can be used to determine binding affinities.

There is no specific data from fluorescence-based binding or competition assays for this compound in the reviewed scientific literature.

Enzyme Modulation: Inhibition and Activation Modalities

The most well-documented molecular mechanism of this compound is its role as an inhibitor of γ-butyrobetaine hydroxylase (BBOX), the final enzyme in the carnitine biosynthesis pathway. nih.govnih.govresearchgate.net This enzyme catalyzes the stereospecific hydroxylation of γ-butyrobetaine (GBB) to form L-carnitine. nih.govyoutube.com

Mechanism of Enzyme Inhibition/Activation (e.g., Competitive, Non-competitive)

As an analog of the BBOX substrate, γ-butyrobetaine, this compound likely acts as a competitive inhibitor. nih.govresearchgate.net Competitive inhibitors structurally resemble the substrate and bind to the active site of the enzyme, thereby preventing the natural substrate from binding. The crystal structure of BBOX has been solved, which provides a basis for understanding how substrate analogs and inhibitors interact with the active site. nih.govnih.gov Studies on other BBOX inhibitors, such as mildronate, have shown that they compete with GBB for binding to the active site. nih.gov It is plausible that DMHBA follows a similar competitive inhibition mechanism.

Table 1: Properties of γ-Butyrobetaine Hydroxylase (BBOX) and Its Inhibitors

Property Description Reference
Enzyme γ-Butyrobetaine Hydroxylase (BBOX) nih.govnih.govresearchgate.net
Function Catalyzes the final step of L-carnitine biosynthesis. nih.govyoutube.com
Substrate γ-Butyrobetaine (GBB) nih.gov
Inhibitor Example Mildronate (3-(2,2,2-trimethylhydrazinium)propionate) nih.govnih.gov
Inhibition Mechanism of Analogs Competitive inhibition nih.gov

| Inhibitor of Carnitine Biosynthesis | this compound | nih.govresearchgate.net |

Allosteric Modulation by this compound or Its Analogs

Allosteric modulators bind to a site on an enzyme that is distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.gov There is no evidence in the current scientific literature to suggest that this compound or its close analogs act as allosteric modulators of any enzyme. Its primary mechanism of action appears to be direct competitive inhibition of γ-butyrobetaine hydroxylase.

Modulation of Intracellular Signaling Cascades

The inhibition of carnitine biosynthesis by this compound can have downstream effects on intracellular signaling pathways, primarily due to the alteration of fatty acid metabolism. A reduction in L-carnitine levels leads to decreased transport of long-chain fatty acids into the mitochondria, which in turn reduces fatty acid β-oxidation. nih.gov

This shift in cellular metabolism can indirectly influence various signaling pathways. For instance, alterations in fatty acid and energy metabolism are known to impact signaling pathways related to cellular stress, inflammation, and apoptosis. nih.govnih.gov However, direct studies detailing the specific intracellular signaling cascades modulated by this compound are not present in the available literature. Research on other compounds that modulate fatty acid oxidation has shown effects on pathways such as those involving AMP-activated protein kinase (AMPK), which is a key sensor of cellular energy status. It is conceivable that by altering the cellular energy landscape, DMHBA could indirectly influence such pathways, but this remains to be experimentally verified.

Furthermore, studies on the structurally different compound 3-hydroxybutyrate (B1226725) have shown that it can act as a signaling molecule, for example, by inhibiting histone deacetylases (HDACs) or modulating inflammatory pathways. nih.govmdpi.com One study on 3-hydroxybutyrate derivatives indicated an inhibitory effect on cell apoptosis mediated by signaling pathways related to the elevation of cytosolic Ca2+ concentration. researchgate.netnih.gov It is crucial to emphasize that these findings pertain to different molecules and cannot be directly extrapolated to this compound.

Downstream Effects on Protein Phosphorylation Events

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth and metabolism, and its activity is heavily modulated by phosphorylation. mdpi.comresearchgate.net Growth factors typically promote mTOR phosphorylation at S2448, a marker for its activation. mdpi.com Conversely, nutrient deprivation can lead to AMPK-dependent phosphorylation of mTOR at S2446, antagonizing its activity. mdpi.com Given that amino acids regulate mTORC1, it is plausible that this compound, as an amino acid derivative, could interact with this pathway. nih.gov The mTOR pathway's downstream effectors, S6K and 4E-BP1, are key players in protein synthesis, and their phosphorylation is a critical step in this process. mdpi.com

It is important to note that without direct experimental evidence, the role of this compound in modulating these or other phosphorylation events remains speculative.

Impact on Second Messenger Systems

There is no direct evidence linking this compound to specific second messenger systems like cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), or diacylglycerol (DAG). However, these systems are fundamental to cellular signaling and are modulated by a vast array of molecules.

The cAMP signaling pathway, for example, is initiated by the binding of extracellular signals to G-protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cAMP. nih.gov This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including glycogen (B147801) synthase kinase 3β (GSK-3β), a key regulator of neuronal survival. nih.gov

The IP3 and DAG signaling pathways are also initiated by GPCRs or receptor tyrosine kinases, which activate phospholipase C (PLC). researchgate.net PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. researchgate.net IP3 diffuses through the cytoplasm to release calcium from the endoplasmic reticulum, while DAG remains at the membrane to activate Protein Kinase C (PKC). researchgate.net These pathways are crucial for processes like cell growth, metabolism, and neurotransmission. nih.govnih.govmdpi.com

Given the structural features of this compound, including a hydroxyl group and a dimethylamino group, it has the potential to interact with receptors that couple to these second messenger systems. However, this remains a hypothesis pending experimental validation.

Mechanisms of Action in Defined Cellular Models (e.g., neuronal cell lines, primary cell cultures)

Specific studies detailing the mechanism of action of this compound in neuronal cell lines such as SH-SY5Y or PC12, or in primary neuronal cultures, are not available in the current body of scientific literature. These cell lines are widely used as in vitro models to study neuronal function and neurotoxicity. nih.gov For instance, SH-SY5Y cells, a human neuroblastoma cell line, can be differentiated into more mature neuron-like cells and are used to investigate neuroprotective and neurotoxic effects of various compounds. nih.gov

Research on related compounds provides some context. For example, 3-hydroxybutyric acid has been shown to modulate the activity of chemosensitive neurons in the hypothalamus, suggesting a role in the central regulation of satiety. nih.gov In primary mouse neuron cultures, various metabolites have been shown to trigger the secretion of cytokines, indicating that neurons can directly respond to metabolic changes in their environment. nih.gov Without specific data, one can only speculate that this compound might influence neuronal activity or survival through mechanisms yet to be determined.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

While comprehensive SAR studies for this compound are not published, the principles of SAR are crucial for understanding how its chemical structure relates to its biological activity.

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For hydroxybutanoic acid derivatives, key pharmacophoric features likely include:

The Carboxylic Acid Group: This group is typically ionized at physiological pH, forming a carboxylate anion. This negative charge can participate in ionic interactions with positively charged residues (e.g., arginine, lysine) in a receptor binding pocket.

The Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the biological target.

The Dimethylamino Group: This tertiary amine is basic and can be protonated to form a positively charged ammonium (B1175870) ion. This positive charge can engage in ionic interactions or cation-pi interactions. The methyl groups also contribute to the molecule's hydrophobicity.

Pharmacophore models for other classes of compounds highlight the importance of these types of features. For instance, a pharmacophore model for 5-HT6 receptor antagonists includes a positive ionizable atom, a hydrogen bond acceptor, and hydrophobic sites. uni.lu Similarly, pharmacophore models for substrates of a drug/proton-antiporter at the blood-brain barrier feature a hydrophobic core flanked by hydrogen bond donor and acceptor regions. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

FeaturePotential Interaction Type
Carboxylic AcidIonic Bonding, Hydrogen Bonding
Hydroxyl GroupHydrogen Bonding (Donor and Acceptor)
Dimethylamino GroupIonic Bonding (if protonated), Hydrophobic Interactions

Impact of Stereochemistry on Molecular Interactions

The carbon atom bearing the hydroxyl group (C3) in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). Stereochemistry is often a critical determinant of biological activity, as the three-dimensional arrangement of functional groups dictates how a molecule fits into a chiral binding site on a protein.

While direct studies on the stereochemistry of this compound are lacking, research on the related compound 4-amino-3-hydroxybutanoic acid (GABOB) demonstrates the importance of stereoisomerism. The (R)- and (S)-enantiomers of GABOB exhibit different activities and selectivities at GABA receptors, highlighting that the spatial orientation of the hydroxyl group is crucial for receptor interaction.

The differential effects of enantiomers are a common theme in pharmacology and underscore the necessity of studying stereoisomers independently to understand their molecular interactions and biological effects.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative and Stereoselective Analysis

Chromatography is the cornerstone for the separation and quantification of 4-(dimethylamino)-3-hydroxybutanoic acid from complex biological or chemical matrices. Due to the presence of a chiral center at the C-3 position, methods that can distinguish between the (R)- and (S)-enantiomers are particularly crucial.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating chiral compounds. mdpi.com To determine the enantiomeric purity of this compound, direct or indirect chiral HPLC methods can be employed.

Direct separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives immobilized on a silica (B1680970) support, are widely used. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. For a polar, zwitterionic molecule like this compound, reversed-phase conditions using a polysaccharide-based column like a Chiralpak® IB could be effective. mdpi.com The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, with the pH adjusted to control the ionization state of the analyte and enhance interaction with the CSP. mdpi.com

Indirect separation involves pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column). nih.gov This approach can also enhance the detectability of the analyte if the CDA contains a chromophore or fluorophore. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

ParameterDirect Method (CSP)Indirect Method (Derivatization)
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))Standard C18, 5 µm
Mobile Phase Acetonitrile/Water/40 mM Ammonium (B1175870) Acetate (B1210297) (pH 7.5)Acetonitrile/Water Gradient
Flow Rate 0.4 - 1.0 mL/min1.0 mL/min
Temperature 35 °C30 °C
Detection UV (210 nm) or Mass SpectrometryUV (e.g., 290 nm, depends on CDA) or Mass Spectrometry
Derivatizing Agent Not Applicablee.g., Marfey's reagent (FDAA)

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile or semi-volatile compounds. nih.gov Direct analysis of this compound by GC is challenging due to its low volatility and polar functional groups. Therefore, a derivatization step is required to convert the carboxylic acid and hydroxyl groups into less polar, more volatile esters and ethers, respectively.

Following derivatization, the enantiomers can be separated on a capillary column coated with a chiral stationary phase. nih.gov Cyclodextrin (B1172386) derivatives are the most common CSPs in gas chromatography. gcms.cz These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the cyclodextrin rim (e.g., with alkyl or acyl groups), their enantioselectivity for different classes of compounds can be tailored. nih.govgcms.cz The differential interaction of the derivatized enantiomers with the chiral cavity of the cyclodextrin results in separation. gcms.cz

Table 2: Representative GC Parameters for Chiral Analysis (Post-Derivatization)

ParameterValue
Column Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) nih.gov
Derivatization Silylation (e.g., with BSTFA) or Esterification/Acylation
Carrier Gas Hydrogen or Helium
Inlet Temperature 250 °C
Oven Program 70 °C (1 min hold), ramp at 2 °C/min to 150 °C nih.gov
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Capillary Electrophoresis (CE) for Enantiomeric Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations with the advantages of low sample and reagent consumption. In CE, separation is based on the differential migration of ions in an electric field. To separate enantiomers, which have identical electrophoretic mobilities, a chiral selector must be added to the background electrolyte (BGE). nih.gov

Modified cyclodextrins are frequently used as chiral selectors in CE. nih.gov The inclusion of the analyte enantiomers into the chiral cyclodextrin cavity forms host-guest complexes with different effective mobilities, enabling their separation. The degree of separation can be optimized by adjusting the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. nih.govnih.gov For this compound, a hydroxy acid, selectively modified diamino-beta-cyclodextrins have proven effective for similar compounds. nih.gov

Mass Spectrometry-Based Characterization and Metabolomics in Research

Mass spectrometry (MS) is an indispensable tool for confirming the identity of this compound and for elucidating the structure of its derivatives and metabolites. taylorandfrancis.com It is often coupled with a chromatographic separation technique (LC-MS or GC-MS).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of an unknown compound, which is a critical step in its identification. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) is calculated from the masses of its most abundant isotopes. nih.gov By comparing this theoretical mass to the experimentally measured mass from an HRMS instrument (such as an Orbitrap or Time-of-Flight analyzer), the molecular formula can be confidently assigned. nih.govresearchgate.net

Table 3: Accurate Mass Determination of this compound

ParameterValue
Molecular Formula C₆H₁₃NO₃ nih.gov
Ion Species [M+H]⁺
Theoretical Monoisotopic Mass 148.09682 Da
Hypothetical HRMS Measurement 148.09669 Da
Mass Error -0.88 ppm

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites and Derivatives

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ion, e.g., the [M+H]⁺ of the compound of interest) are selected and then fragmented by collision with an inert gas. biorxiv.org The resulting fragment ions (product ions) are then mass-analyzed, producing a product ion spectrum. This fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for identification. taylorandfrancis.com

For this compound, characteristic fragmentation would involve neutral losses (e.g., H₂O from the hydroxyl group, CO₂ from the carboxylic acid) and bond cleavages. A prominent fragment ion observed in the GC-MS data for this compound is at m/z 58, which corresponds to the stable [CH₂=N(CH₃)₂]⁺ fragment resulting from cleavage adjacent to the nitrogen atom. nih.gov When analyzing metabolites, such as a glucuronide conjugate, MS/MS can identify the parent structure by observing characteristic fragments of the original molecule alongside the loss of the conjugated moiety.

Table 4: Hypothetical MS/MS Fragmentation Data

CompoundPrecursor Ion (m/z)Expected Major Product Ions (m/z)Structural Assignment of Fragment
This compound 148.1130.1[M+H - H₂O]⁺
102.1[M+H - HCOOH]⁺
88.1Cleavage of C2-C3 bond
58.1[CH₂=N(CH₃)₂]⁺
Hypothetical Metabolite (Glucuronide Conjugate) 324.1148.1[M+H - 176]⁺ (Loss of glucuronic acid)
58.1[CH₂=N(CH₃)₂]⁺

Quantitative LC-MS/MS for Tracing Metabolic Fluxes in Model Systems

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for metabolic flux analysis (MFA), providing high sensitivity and specificity for the quantitative analysis of metabolites in biological systems. creative-proteomics.com While specific MFA studies detailing the complete metabolic pathway of this compound are not extensively published, the methodology for tracing its precursors and downstream metabolites in model systems can be constructed based on established protocols for similar compounds like short-chain fatty acids and other hydroxy acids. researchgate.netnih.gov

Metabolic flux analysis using LC-MS/MS typically involves the introduction of stable isotope-labeled substrates (e.g., ¹³C-glucose or ¹³C-glutamine) into a cell culture or model organism. As the organism metabolizes these substrates, the heavy isotopes are incorporated into various intermediates and final products, including this compound if it is part of the metabolic network. By measuring the mass distribution of these isotopologues over time, researchers can determine the rates of metabolic reactions and elucidate pathway activities. researchgate.net

The general workflow involves:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., plasma, cell lysates, or tissue homogenates). nih.gov

Derivatization: To improve chromatographic separation and ionization efficiency, especially for polar compounds like hydroxy acids, a derivatization step is often employed. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or 1-(2,4-dinitrophenyl)-3-((dimethylamino)methyl)-1H-pyrazol-5(4H)-one (DNMP) can be used to tag the carboxylic acid group, enhancing its detection in positive ion mode mass spectrometry. nih.govmdpi.com

LC Separation: The derivatized extract is injected into a liquid chromatograph, typically using a reversed-phase column, to separate this compound from other metabolites. nih.gov

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the derivatized, isotopically labeled molecule) is selected and fragmented, and a characteristic product ion is monitored. This highly specific transition allows for accurate quantification even in complex mixtures. creative-proteomics.comnih.gov

By comparing the abundance of different isotopologues (e.g., M+1, M+2, etc.) of this compound, the contribution of different metabolic pathways to its synthesis can be quantified, providing a dynamic view of cellular metabolism. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixture Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental for verifying the successful synthesis of this compound. The spectra provide unambiguous confirmation of the molecular structure by identifying the chemical environment of each proton and carbon atom. nih.gov

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the N-methyl groups, the two methylene (B1212753) groups (CH₂), the methine proton (CH), and the exchangeable protons of the hydroxyl and carboxylic acid groups. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal adjacent proton-proton couplings.

The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom, including the carbonyl carbon of the acid, the carbon bearing the hydroxyl group, the methylene carbons, and the N-methyl carbons. The chemical shifts are indicative of the carbon type and its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary based on solvent and other experimental conditions.

Atom PositionNucleusPredicted Chemical Shift (ppm)Multiplicity (for ¹H)
C1 (COOH)¹³C170 - 180-
C2 (CH₂)¹³C40 - 50-
¹H2.3 - 2.7Doublet of doublets
C3 (CHOH)¹³C65 - 75-
¹H4.0 - 4.5Multiplet
C4 (CH₂N)¹³C55 - 65-
¹H2.8 - 3.4Multiplet
N(CH₃)₂¹³C40 - 50-
¹H2.6 - 3.0Singlet

Two-dimensional (2D) NMR experiments are essential for assigning the ¹H and ¹³C signals unequivocally and for probing the molecule's conformation and stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the proton on C3 and the adjacent methylene protons on C2 and C4. This helps in tracing the proton connectivity along the carbon backbone. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign each carbon signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum. sdsu.edu

Spectroscopic Methods for Mechanistic Investigations

Beyond structural confirmation, spectroscopic methods can be used to investigate the dynamic properties of this compound, such as its chirality and conformational behavior.

The carbon atom at the C3 position is a chiral center, meaning this compound exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-4-(dimethylamino)-3-hydroxybutanoic acid. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. escholarship.org

The two enantiomers will produce CD spectra that are exact mirror images of each other. This property makes CD spectroscopy an excellent tool for:

Determining Absolute Configuration: By comparing the experimental spectrum to that of a standard with a known configuration or to theoretical calculations.

Measuring Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. nih.gov

Studying Conformation: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. Changes in solvent, temperature, or binding to other molecules can induce conformational changes that are reflected in the CD spectrum. mdpi.com The primary chromophore in this molecule is the carboxyl group, whose n→π* electronic transition around 210-220 nm is expected to produce a distinct CD signal (a Cotton effect). researchgate.net

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov Both methods probe the vibrational modes (stretching, bending, rocking) of chemical bonds. While IR spectroscopy measures the absorption of infrared light by polar bonds, Raman spectroscopy measures the inelastic scattering of light, providing information about both polar and non-polar bonds. researchgate.netresearchgate.net

For this compound, these techniques would confirm the presence of its key functional groups through their characteristic vibrational frequencies.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Carboxylic Acid & AlcoholO-H stretch3500 - 2500Strong, BroadWeak
Carboxylic AcidC=O stretch1730 - 1700StrongMedium
AlkaneC-H stretch3000 - 2850MediumStrong
AlcoholC-O stretch1260 - 1000StrongWeak
Tertiary AmineC-N stretch1250 - 1020MediumMedium

The broad O-H band is a hallmark of the carboxylic acid and alcohol groups, often overlapping. The sharp, intense C=O stretch is a clear indicator of the carboxyl group. Raman spectroscopy would be particularly useful for observing the C-C backbone and symmetric C-H stretches. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection in Research Matrices

The choice of derivatization reagent and method is contingent upon the analytical technique employed and the specific functional groups to be targeted. For comprehensive analysis, it is often necessary to derivatize both the hydroxyl and carboxylic acid moieties.

Silylation for GC-MS Analysis

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups. This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the analyte for GC analysis.

A prevalent silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction involves the displacement of the N-methyltrifluoroacetamide leaving group by the analyte. The resulting TMS derivatives of DMGBA are more amenable to GC-MS analysis.

Detailed Research Findings: While specific studies on the silylation of this compound are not extensively documented in publicly available research, the principles of silylating analogous compounds, such as other amino and hydroxy acids, are well-established. For instance, the analysis of gamma-hydroxybutyric acid (GHB) and its metabolites often employs silylation with reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to quantify these compounds in biological matrices like blood and urine. This approach allows for the successful separation and detection of the derivatized acids by GC-MS. Given the structural similarities, a similar derivatization protocol would be applicable to DMGBA.

Interactive Data Table: Silylation Agents for GC-MS

Derivatization ReagentTarget Functional GroupsTypical Reaction ConditionsResulting Derivative
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl, Carboxylic AcidIncubation at elevated temperatures (e.g., 60-100 °C) for a specified time (e.g., 30-60 min)Trimethylsilyl (TMS) ester and ether
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS)Hydroxyl, Carboxylic AcidSimilar to MSTFA, often with a catalyst like TMCS to enhance reactivityTrimethylsilyl (TMS) ester and ether

Acylation for GC-MS Analysis

Acylation involves the introduction of an acyl group into a molecule, typically by reacting the analyte with an acid anhydride (B1165640) or acyl halide. This derivatization is particularly useful for primary and secondary amines and hydroxyl groups. For DMGBA, the hydroxyl group can be targeted. Fluorinated anhydrides are frequently used as they can enhance detection sensitivity in electron capture detection or mass spectrometry.

Common acylating agents include:

Trifluoroacetic anhydride (TFAA)

Pentafluoropropionic anhydride (PFPA)

Heptafluorobutyric anhydride (HFBA)

Detailed Research Findings: Research on the acylation of structurally similar compounds, such as amphetamines, which also contain an amino group, demonstrates the effectiveness of this technique. Acylation of the amino or hydroxyl groups improves chromatographic peak shape and provides characteristic mass spectra for identification. For DMGBA, acylation of the hydroxyl group, potentially in combination with esterification of the carboxylic acid group, would be a viable strategy for GC-MS analysis.

Esterification for GC and LC Analysis

Esterification of the carboxylic acid group in DMGBA is another key derivatization strategy. This is often achieved by reaction with an alcohol in the presence of an acidic catalyst. For GC analysis, forming a more volatile ester, such as a methyl or ethyl ester, is beneficial.

For LC-MS analysis, derivatization can be employed to enhance ionization efficiency and improve chromatographic retention on reverse-phase columns. Reagents that introduce a readily ionizable moiety are particularly useful.

Detailed Research Findings: The derivatization of carboxylic acids using agents like 3-nitrophenylhydrazine (3-NPH) followed by LC-MS/MS analysis has proven effective for their quantification in complex matrices. This method significantly improves the sensitivity of detection. While direct research on DMGBA is limited, the successful application of such methods to a wide range of carboxylic acids suggests its potential applicability to DMGBA for enhanced detection in research settings.

Interactive Data Table: Derivatization Reagents and Their Applications

Derivatization StrategyReagent ExampleTarget Functional Group(s)Analytical TechniqueExpected Enhancement
SilylationMSTFAHydroxyl, Carboxylic AcidGC-MSIncreased volatility and thermal stability.
AcylationHFBAHydroxylGC-MSImproved chromatographic shape and detection sensitivity.
EsterificationMethanol/H+Carboxylic AcidGC-MSIncreased volatility.
Amidation/Esterification3-Nitrophenylhydrazine (3-NPH)Carboxylic AcidLC-MSEnhanced ionization and chromatographic retention.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, used to predict and analyze the interaction between a small molecule (ligand) and a protein (target). arxiv.orgarxiv.org These techniques are crucial for identifying potential biological targets and understanding the physical basis of molecular recognition.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. jppres.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. mdpi.com This ranking provides an estimate of the binding affinity, which is a measure of the strength of the interaction. A lower binding energy value typically indicates a more stable and favorable interaction. mdpi.com

For 4-(Dimethylamino)-3-hydroxybutanoic acid, docking studies would predict how its functional groups—the dimethylamino group, the hydroxyl group, and the carboxylic acid—orient themselves to form interactions with amino acid residues in a target's active site. The R- and S-enantiomers of its close analogue, 4-amino-3-hydroxybutanoic acid (GABOB), are known to be agonists at GABA(C) receptors, highlighting the importance of stereochemistry in receptor binding. nih.gov Docking simulations can elucidate these stereochemical requirements. nih.gov

Key interactions that would be assessed in a docking simulation of this compound include:

Hydrogen Bonds: The hydroxyl (-OH) and carboxylic acid (-COOH) groups can act as hydrogen bond donors and acceptors. The nitrogen of the dimethylamino group can act as a hydrogen bond acceptor.

Electrostatic Interactions: The negatively charged carboxylate group (at physiological pH) can form strong salt bridges with positively charged residues like lysine (B10760008) or arginine. The positively charged tertiary amine can interact with negatively charged residues like aspartate or glutamate (B1630785).

Hydrophobic Interactions: The methyl groups on the nitrogen and the aliphatic backbone can engage in van der Waals interactions with nonpolar residues.

The accurate prediction of drug-target binding affinity is a central goal in computational drug discovery. nih.gov Advanced methods, including those using deep learning and molecular dynamics, are continuously being developed to improve the accuracy of these predictions beyond simple docking scores. arxiv.orgarxiv.orgnih.gov

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional Group of LigandPotential Interacting Residue (Example)Type of Interaction
Carboxylic Acid (-COOH)Arginine, Lysine, HistidineIonic Interaction (Salt Bridge), Hydrogen Bond
Hydroxyl (-OH)Aspartate, Glutamate, Serine, ThreonineHydrogen Bond
Dimethylamino (-N(CH₃)₂)Aspartate, GlutamateIonic Interaction (if protonated), Hydrogen Bond
Alkyl BackboneLeucine, Valine, IsoleucineHydrophobic (van der Waals) Interaction

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. mdpi.com MD simulations are essential for understanding how the binding of a ligand can induce conformational changes in the target protein, or how the ligand itself adapts its conformation to fit within the binding site—a concept known as "induced fit". mdpi.com

An MD simulation of the this compound-protein complex would reveal:

Stability of the Binding Pose: MD can assess whether the orientation predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to evaluate structural stability.

Conformational Flexibility: The simulation shows the flexibility of the ligand's rotatable bonds and the protein's side chains and backbone, which can be crucial for achieving an optimal binding conformation. mdpi.com

Role of Water Molecules: MD simulations explicitly include water molecules, which can play a critical role in mediating interactions between the ligand and the protein through water bridges.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to provide a more accurate estimate of the binding free energy, which accounts for both enthalpic and entropic contributions. jppres.com

For example, MD simulations have been used to show how ligands can stabilize or alter the conformation of target proteins, such as the clamp-like movements in the SMYD3 methyltransferase. mdpi.com Such simulations for this compound would provide invaluable insights into its mechanism of action at a molecular level. mdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. mdpi.comnih.gov These calculations provide a fundamental understanding of molecular structure, stability, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. researchgate.net

For this compound:

HOMO: The HOMO would likely be localized on the atoms with lone pairs of electrons, primarily the nitrogen of the dimethylamino group and the oxygens of the hydroxyl and carboxyl groups, as these are the most electron-rich regions.

LUMO: The LUMO is expected to be centered around the electrophilic carbonyl carbon of the carboxylic acid group.

Condensed Fukui functions can also be calculated to provide more specific information about which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors

PropertyDescriptionImplication for this compound
E(HOMO) Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. Higher energy suggests stronger nucleophilicity, likely from the N and O atoms.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. Lower energy suggests stronger electrophilicity, likely at the carbonyl carbon.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOIndicator of chemical reactivity and stability. A smaller gap implies higher reactivity.
Chemical Hardness (η) η ≈ (E(LUMO) - E(HOMO)) / 2Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net
Electrophilicity Index (ω) ω = (μ²) / (2η) (where μ is chemical potential)Measures the propensity of a species to accept electrons. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.netsobereva.com MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic attraction. walisongo.ac.idscispace.com

In an MEP map of this compound:

Negative Regions (Red/Yellow): The most negative potential would be concentrated around the oxygen atoms of the deprotonated carboxylate group and, to a lesser extent, the hydroxyl oxygen. These areas are prime sites for electrophilic attack and for forming hydrogen bonds where the oxygen acts as an acceptor. researchgate.net

Positive Regions (Blue): Positive potential would be found around the hydrogen atom of the hydroxyl group and the acidic proton of the carboxylic acid (if protonated). These sites are susceptible to nucleophilic attack and are hydrogen bond donor sites. researchgate.net

Intermediate Regions (Green): The carbon backbone and methyl groups would show near-neutral potential.

The MEP map provides a visual guide to the molecule's reactivity and its preferred sites for intermolecular interactions, complementing the insights gained from FMO analysis. researchgate.netwalisongo.ac.id

Studies on related molecules, such as 4-(dimethylamino)pyridine, show they can form charge-transfer complexes with electron-acceptor molecules. nih.gov Quantum chemical methods can calculate various reactivity descriptors that provide a quantitative basis for understanding this behavior. These descriptors, often derived from FMO energies, include chemical potential, chemical hardness, and the global electrophilicity index, which help to rationalize and predict the molecule's reactivity in different chemical environments. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its corresponding energy variations. For a flexible molecule like this compound, which contains several rotatable bonds, numerous conformations are possible. Computational methods such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to explore the potential energy landscape (PEL) of the molecule. arxiv.org This landscape is a map of all possible atomic arrangements and their corresponding potential energies. arxiv.org

By exploring this landscape, researchers can identify low-energy, stable conformations (local and global minima) and the energy barriers between them. arxiv.org This information is critical as the molecule's conformation dictates its physical properties and how it interacts with biological systems. The investigation of the energy landscape can reveal dynamic features and the entire conformational ensemble accessible to the molecule, complementing the static picture provided by methods like crystallography. biorxiv.org

Computational tools can also predict various physicochemical properties. For instance, the predicted collision cross-section (CCS) provides an estimate of the molecule's size and shape in the gas phase. uni.lu This data is valuable for analytical techniques like ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+148.09682132.2
[M+Na]+170.07876137.6
[M-H]-146.08226131.1
[M+NH4]+165.12336152.3
[M+K]+186.05270138.6
[M+H-H2O]+130.08680127.3
[M]+147.08899132.4
[M]-147.09009132.4
Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Reaction Mechanism Predictions via Computational Approaches for Synthetic Transformations

Computational chemistry provides significant insights into the mechanisms of chemical reactions, guiding the development of efficient synthetic routes. Theoretical models, particularly those using quantum mechanics methods like Density Functional Theory (DFT), can be used to map out the entire pathway of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

For the synthesis of this compound or related compounds, computational approaches could be used to:

Evaluate Potential Pathways: By calculating the energetics of different proposed reaction steps, chemists can predict the most feasible and efficient synthetic route. For example, theoretical studies on the cyclization of 4-hydroxybutanal have evaluated multiple potential pathways, considering the effects of catalysts and solvents to determine the most favorable mechanism. researchgate.net

Optimize Reaction Conditions: Computational models can simulate how changes in temperature, solvent, or catalyst affect reaction rates and yields, thereby reducing the need for extensive empirical optimization.

Understand Stereoselectivity: For chiral molecules, computational methods can predict and explain the stereochemical outcome of a reaction, which is essential for producing enantiomerically pure compounds. google.com

While detailed computational studies on the reaction mechanisms for the specific synthesis of this compound are not widely published, the principles have been applied to similar molecules, such as the degradation of poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid. ethz.chorgsyn.org These approaches have become a mainstay in modern synthetic chemistry, transforming it from a complex problem to a more systematic process of structural analysis. nih.gov

Virtual Screening Approaches for Identifying Novel Interacting Biomolecules

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.gov This approach significantly reduces the time and cost associated with identifying new lead compounds. nih.gov

The process for identifying biomolecules that might interact with this compound would typically involve:

Target Identification: Based on its known activity as an analog and inhibitor in carnitine acetyltransferase reactions, potential targets would include enzymes within the carnitine biosynthesis and transport pathways. chemicalbook.com

Library Preparation: A library of compounds, in this case focused on this compound and its derivatives, would be prepared in a computationally readable format.

Molecular Docking: A molecular docking program would be used to predict the binding mode and affinity of the compound to the three-dimensional structure of the target protein. This process evaluates millions of potential conformations and orientations.

Scoring and Ranking: The results are scored based on factors like binding energy, with the top-scoring compounds selected as "hits" for further investigation. mdpi.com

Post-Screening Analysis: Advanced simulations, such as molecular dynamics, can be run on the top hits to assess the stability of the predicted protein-ligand complex over time. frontiersin.org

This in silico methodology allows for the rapid assessment of a compound against numerous potential biological targets, paving the way for the discovery of novel interactions and therapeutic applications. frontiersin.org

Derivatives and Analogs: Design and Research Applications

Rational Design and Synthesis of Stereospecific Analogs

The biological activity of molecules containing chiral centers is often highly dependent on their stereochemistry. Consequently, the rational design and stereospecific synthesis of analogs of 4-(dimethylamino)-3-hydroxybutanoic acid are crucial for understanding its structure-activity relationships and for developing compounds with specific biological functions. The synthesis of chiral γ-amino-β-hydroxy acids and their derivatives has been a subject of significant research interest, providing a toolbox of methodologies that can be applied to the synthesis of stereospecific analogs of this compound.

A common strategy for the synthesis of such analogs involves the use of chiral building blocks or the application of stereoselective reactions. For instance, biocatalytic methods employing enzymes like ketoreductases can achieve the stereoselective reduction of a keto group to a hydroxyl group, establishing a specific stereocenter. nih.gov Similarly, halohydrin dehydrogenases have been utilized in the synthesis of chiral halohydrins, which can then be converted to the desired amino-hydroxy acid derivatives. nih.gov Chemical methods, such as asymmetric hydrogenation or the use of chiral auxiliaries, also play a significant role in controlling the stereochemistry of the final product. The synthesis of (RS)-4-amino-3-hydroxybutyric acid has been described in a three-step process starting from crotonic acid, which can be adapted for the preparation of specific stereoisomers. nih.gov

The following table provides an overview of synthetic strategies that can be employed for the preparation of stereospecific analogs:

Synthetic StrategyDescriptionKey IntermediatesPotential for Stereocontrol
Biocatalytic Reduction Use of enzymes (e.g., ketoreductases, dehydrogenases) to stereoselectively reduce a ketone or other functional group.Keto-acid or ester precursorsHigh enantioselectivity often achievable.
Chiral Pool Synthesis Starting from readily available chiral molecules (e.g., amino acids, sugars) and converting them into the target analog.Chiral synthonsStereochemistry is derived from the starting material.
Asymmetric Synthesis Use of chiral catalysts or reagents to induce stereoselectivity in a reaction.Prochiral substratesHigh degree of control over the absolute configuration.
Diastereoselective Reactions Creating a new stereocenter under the influence of an existing one.Chiral substrates or reagentsControl over the relative stereochemistry of multiple centers.

Incorporation of the this compound Moiety into Complex Molecular Architectures (e.g., Peptides, Natural Product Scaffolds)

The unique structural features of this compound, particularly its γ-amino acid and β-hydroxy acid motifs, make it an attractive building block for incorporation into more complex molecules like peptides and natural product scaffolds. The introduction of such non-proteinogenic amino acids can impart novel structural and functional properties to these molecules.

In peptide chemistry, the incorporation of γ-amino acids can induce specific secondary structures, such as helices and turns, and can enhance the metabolic stability of the peptide by making it resistant to proteolytic degradation. nih.gov The synthesis of peptides containing such modified amino acids typically involves the preparation of a suitably protected building block, such as an Fmoc-protected derivative, which can then be used in standard solid-phase or solution-phase peptide synthesis protocols. sigmaaldrich.commasterorganicchemistry.com The presence of the hydroxyl group offers an additional point for modification or for influencing the peptide's conformation through hydrogen bonding. chemrxiv.org

The incorporation of this moiety into natural product scaffolds can lead to the generation of novel analogs with potentially altered or improved biological activities. This strategy is often employed in medicinal chemistry to explore the structure-activity relationships of a natural product and to optimize its therapeutic properties. The synthesis of such complex molecules requires careful planning of the synthetic route, including the use of appropriate protecting groups and coupling strategies to ensure the desired connectivity and stereochemistry. bachem.comlibretexts.org

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, enabling the visualization, identification, and characterization of molecular targets and pathways. Derivatives of this compound can be designed as chemical probes to investigate its biological roles.

Fluorescently Tagged Derivatives for Imaging Studies

Fluorescently tagged derivatives are invaluable for imaging studies, allowing for the visualization of the distribution and localization of a molecule within cells and tissues. A fluorescent probe based on this compound would typically consist of the core molecule covalently linked to a fluorophore. The choice of fluorophore depends on the specific application, considering factors such as its photophysical properties (e.g., excitation and emission wavelengths, quantum yield) and its potential to interfere with the biological activity of the parent molecule.

While specific fluorescent probes for this compound are not extensively documented, the principles for their design can be inferred from studies on related molecules like γ-hydroxybutyric acid (GHB). unibo.itresearchgate.netresearchgate.netmdpi.com For instance, BODIPY-based hydrazone probes have been developed for the detection of GHB, where the interaction with the analyte leads to a change in the fluorescence properties of the probe. unibo.itresearchgate.net Lanthanide complexes have also been employed as fluorescent sensors for β-hydroxybutyric acid, demonstrating the potential of metal-based probes. nih.gov

Affinity Probes for Target Identification

Affinity probes are designed to identify the binding partners or targets of a molecule of interest. These probes typically contain a reactive group that can form a covalent bond with the target protein upon binding, allowing for its subsequent isolation and identification. A common strategy is the use of photoaffinity labels, which are chemically inert until activated by light.

For this compound, an affinity probe could be designed by incorporating a photo-reactive group, such as a diazirine or an aryl azide, into the molecule. The design of such probes can be guided by research on similar molecules like carnitine. nih.gov For example, an affinity-driven cross-linker containing both an affinity probe and a photoaffinity probe has been synthesized for a vitamin D analog to isolate an associated factor. nih.gov This "Double Label" approach could be adapted for the discovery of binding partners of this compound derivatives.

Structure-Activity Relationship Studies of Modified Analogs for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key functional groups and structural features responsible for its effects.

SAR studies on analogs of related compounds, such as carnitine and GABA, provide valuable insights that can guide the design of new derivatives of this compound. For instance, studies on pregabalin (B1679071) analogs have revealed distinct SARs for binding to the α2-δ subunit of voltage-gated calcium channels and for interaction with the system L neutral amino acid transporter. nih.gov Similarly, SAR studies on carnitine derivatives have explored the importance of the hydroxyl, amine, and carboxylate groups for interaction with the OCTN2 transporter. nih.govnih.gov

The following table summarizes key structural modifications and their potential impact on biological activity, based on studies of related compounds:

Structural ModificationPotential Impact on Biological ActivityRationale/Example
Modification of the Dimethylamino Group Altered receptor binding, transporter interaction, and pharmacokinetic properties.The quaternary ammonium (B1175870) group is crucial for the interaction of carnitine with its transporter. nih.gov
Esterification of the Carboxylic Acid Increased lipophilicity, potential for prodrug design, and altered interaction with binding partners.Ester derivatives of GABA analogs have been synthesized to improve their pharmacokinetic properties.
Modification of the Hydroxyl Group Changes in hydrogen bonding potential, which can affect binding affinity and selectivity.The 3'-hydroxyl group of L-carnitine was found to be a suitable site for conjugation in prodrug design without disrupting transporter interaction. nih.gov
Alteration of the Carbon Backbone Changes in conformation and flexibility, which can impact binding to target proteins.The introduction of conformational constraints in GABA analogs has been used to probe receptor binding requirements. researchgate.net

Prodrug Strategies for Research Delivery and Cellular Permeability Studies (in vitro/ex vivo)

The delivery of polar molecules like this compound across cell membranes can be challenging. Prodrug strategies offer a way to overcome this limitation by masking the polar functional groups with lipophilic moieties that are cleaved off inside the cell to release the active compound. These strategies are particularly useful for in vitro and ex vivo studies to ensure adequate cellular concentrations of the molecule of interest.

A common prodrug approach involves the esterification of the carboxylic acid group to increase lipophilicity and facilitate passive diffusion across cell membranes. nih.gov For molecules with a hydroxyl group, ether or ester linkages can be employed. researchgate.net Another sophisticated approach is to design prodrugs that are recognized by specific transporters expressed on the cell surface. For example, L-carnitine has been used as a carrier to deliver drugs across the blood-brain barrier by targeting the OCTN2 transporter. researchgate.netnih.gov

The effectiveness of a prodrug strategy is evaluated through in vitro and ex vivo permeability assays. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using cell lines like Caco-2, can provide a measure of the passive permeability of a compound. nih.gov Ex vivo methods, such as the everted gut sac technique, use excised intestinal tissue to assess permeability in a more physiologically relevant setting. The stability of the prodrug in biological media and its conversion to the active drug are also critical parameters that are evaluated in these studies.

Future Research Directions and Unexplored Academic Areas

Integration of Omics Technologies for Comprehensive Biological Understanding

A significant untapped area of research is the application of "omics" technologies to elucidate the systemic effects of 4-(Dimethylamino)-3-hydroxybutanoic acid. The integration of transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular perturbations induced by this compound, moving beyond its known effects on carnitine metabolism. plos.orgmdpi.com Computational pipelines that integrate these multi-omics datasets can help to characterize the complex web of metabolic regulation. plos.org

Future studies could employ these technologies to compare treated and untreated biological systems. For instance, transcriptomic analysis could reveal changes in gene expression related to fatty acid metabolism, oxidative stress, and other compensatory pathways. Proteomics would identify alterations in protein abundance, including the enzymes directly involved in carnitine biosynthesis and transport, as well as off-target proteins. Metabolomics would provide a direct readout of the changes in the cellular metabolic profile, quantifying the accumulation of precursors and the depletion of downstream products. The integration of these datasets would allow for the construction of comprehensive models of the compound's effects, potentially uncovering novel biological roles and mechanisms of action. springernature.combiorxiv.org

Table 1: Hypothetical Multi-Omics Data Integration for a Cell Line Treated with this compound

Omics LayerAnticipated Key FindingsPotential Implications
Transcriptomics Upregulation of genes encoding fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). Downregulation of genes for carnitine transporters (e.g., OCTN2).Compensatory mechanism to increase de novo fatty acid synthesis. Cellular response to decreased carnitine availability.
Proteomics Decreased abundance of carnitine palmitoyltransferase (CPT) enzymes. Increased levels of proteins involved in glucose metabolism.Direct evidence of impact on fatty acid oxidation machinery. Shift towards glycolysis for energy production.
Metabolomics Accumulation of γ-butyrobetaine. Decreased levels of L-carnitine and acetyl-L-carnitine. Increase in lactate (B86563) levels.Confirmation of carnitine biosynthesis inhibition. Indication of a metabolic switch to anaerobic glycolysis.

Discovery and Characterization of Novel Metabolic Enzymes and Pathways

The established pathway for L-carnitine biosynthesis from Nε-trimethyllysine involves a series of well-characterized enzymatic steps. wikipedia.orgcreative-proteomics.com this compound is known to inhibit γ-butyrobetaine hydroxylase (BBOX), the final enzyme in this pathway. creative-proteomics.com However, the full spectrum of its interactions with other enzymes, both within and outside of this pathway, is not yet fully understood.

Future research should focus on the discovery and characterization of potential novel metabolic enzymes and pathways that may be modulated by this compound. Techniques such as activity-based protein profiling (ABPP) could be employed to identify new protein targets. acs.orgnih.gov ABPP utilizes chemical probes that covalently modify active enzymes, allowing for their identification and characterization. acs.orgnih.gov By designing a probe based on the structure of this compound, researchers could potentially "fish out" interacting enzymes from cell lysates, leading to the discovery of novel targets and metabolic pathways. Furthermore, detailed kinetic studies on the known enzymes of the carnitine pathway could reveal more nuanced inhibitory mechanisms.

Table 2: Key Enzymes in the L-Carnitine Biosynthesis Pathway

EnzymeGeneFunctionPotential Interaction with this compound
Nε-trimethyllysine hydroxylase (TMLH)TMLHEHydroxylates Nε-trimethyllysine to 3-hydroxy-Nε-trimethyllysine. wikipedia.orgUnexplored, potential for off-target inhibition.
3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA)SHMT1/2Cleaves 3-hydroxy-Nε-trimethyllysine to 4-trimethylaminobutyraldehyde and glycine. researchgate.netUnexplored, potential for off-target inhibition.
4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH)Not yet identified in humansDehydrogenates 4-N-trimethylaminobutyraldehyde to γ-butyrobetaine. wikipedia.orgUnexplored, potential for off-target inhibition.
γ-butyrobetaine hydroxylase (BBOX)BBOX1Hydroxylates γ-butyrobetaine to L-carnitine. creative-proteomics.comKnown target of inhibition.

Development of Advanced Biosynthetic Strategies for Sustainable Production in Research

Currently, this compound is primarily available through chemical synthesis for research purposes. The development of advanced biosynthetic strategies could provide a more sustainable and potentially cost-effective production route, facilitating broader research into its applications. Metabolic engineering of microorganisms such as Escherichia coli or Saccharomyces cerevisiae offers a promising avenue for this. nih.govnih.gov

A potential biosynthetic pathway could be designed by combining enzymes from different organisms. nih.gov This could involve introducing genes for enzymes that can convert a common microbial metabolite into the desired product through a series of steps. For instance, one could envision a pathway starting from a simple precursor that is sequentially modified by engineered enzymes to introduce the hydroxyl and dimethylamino functionalities. The optimization of such a pathway would involve balancing enzyme expression levels to maximize flux towards the final product and minimize the accumulation of toxic intermediates. nih.gov

Table 3: Comparison of Potential Microbial Hosts for Biosynthesis

Microbial HostAdvantagesChallenges
Escherichia coli Rapid growth, well-established genetic tools, high product titers for some chemicals. frontiersin.orgresearchgate.netPotential for endotoxin (B1171834) contamination, may require significant pathway engineering.
Saccharomyces cerevisiae Generally recognized as safe (GRAS), robust for industrial fermentation, capable of post-translational modifications.Slower growth compared to E. coli, may have lower product tolerance.
Pseudomonas putida High tolerance to organic solvents, diverse metabolic capabilities. frontiersin.orgLess developed genetic tools compared to E. coli and S. cerevisiae.

Exploration of Unconventional Biological Roles in Diverse Model Organisms

The biological roles of this compound have been narrowly defined by its function as a carnitine biosynthesis inhibitor. Exploring its effects in diverse model organisms through phenotypic screening could uncover unconventional biological roles. nih.gov The zebrafish (Danio rerio), for example, is an excellent model for in vivo high-throughput screening of small molecules due to its rapid development, optical transparency, and genetic tractability. zeclinics.com

Exposing zebrafish embryos to this compound and observing for developmental or behavioral abnormalities could provide clues to novel biological activities. drugscreen.org.cnfrontiersin.org For instance, given the importance of fatty acid metabolism in cardiac and neuronal development, one might observe specific defects in these systems. Such a screening approach is target-agnostic and has the potential to identify unexpected phenotypic consequences of inhibiting carnitine biosynthesis or from off-target effects of the compound. nih.gov

Table 4: Hypothetical Phenotypic Screening Cascade in Zebrafish

Screening StageAssayEndpointPotential Unconventional Role Indicated
Primary Screen Gross morphology at 72 hours post-fertilization.Pericardial edema, yolk sac malabsorption, altered body curvature.Cardiac dysfunction, metabolic defects, neuromuscular abnormalities.
Secondary Screen Staining for specific cell types (e.g., neurons, muscle cells).Apoptosis in specific neuronal populations, disorganized muscle fibers.Neurotoxicity, myotoxicity.
Tertiary Screen Behavioral assays (e.g., touch response, swimming behavior).Impaired motor function, altered startle response.Neuromuscular signaling defects.

Application in the Synthesis of Complex Natural Products for Mechanistic Research

Small molecules that inhibit specific metabolic pathways can be powerful tools for dissecting the biosynthesis of complex natural products. acs.orgnih.gov this compound, as a specific inhibitor of carnitine biosynthesis and thus fatty acid oxidation, could be employed as a chemical probe to investigate the role of these pathways in the production of natural products. nevadogroup.comuni-due.de

Many natural products, particularly polyketides and fatty acid-derived compounds, rely on precursors from fatty acid metabolism. manchester.ac.uk By treating the producing organism with this compound, researchers could investigate the dependence of a particular natural product's biosynthesis on fatty acid oxidation for the supply of building blocks or energy. A decrease in the yield of the natural product would suggest a link to this metabolic pathway, providing valuable mechanistic insights. This approach could be particularly useful for elucidating the biosynthetic pathways of novel natural products from genetically intractable organisms. nih.gov

Table 5: Examples of Natural Product Classes Potentially Investigated Using this compound as a Chemical Probe

Natural Product ClassExampleLink to Fatty Acid MetabolismPotential Research Question
Polyketides Erythromycin (B1671065)Biosynthesis utilizes propionyl-CoA, which can be derived from fatty acid oxidation.Is fatty acid oxidation a significant source of precursors for erythromycin biosynthesis?
Lipopeptides DaptomycinContains a lipid tail derived from fatty acids.Does the inhibition of fatty acid oxidation affect the acylation of the peptide core?
Eicosanoids ProstaglandinsDerived from the oxidation of arachidonic acid, a 20-carbon fatty acid.How does the modulation of cellular energy status via carnitine inhibition impact prostaglandin (B15479496) synthesis?

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Dimethylamino)-3-hydroxybutanoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH/EN 166-compliant safety goggles, nitrile gloves, and lab coats. Avoid skin/eye contact and inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation. Ensure proper ventilation in storage areas .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite). Avoid flushing into drains. Decontaminate with water and ethanol .
  • Waste Disposal : Follow hazardous waste regulations. Use authorized disposal services for residues .

Q. What synthetic strategies are effective for producing enantiomerically pure this compound?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the β-hydroxy position. Optimize reaction conditions (e.g., solvent: THF/water, pH 7–8) for >90% enantiomeric excess .
  • Enzymatic Resolution : Employ lipases or esterases to resolve racemic mixtures. For example, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer from acetylated precursors .
  • Purification : Use recrystallization (ethanol/water) or chiral HPLC (Chiralpak IC column, hexane/isopropanol mobile phase) to isolate pure enantiomers .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to verify the dimethylamino (-N(CH3_3)2_2) and hydroxyl (-OH) groups. Key signals: δ 2.2–2.4 ppm (N-CH3_3), δ 4.1–4.3 ppm (C3-OH) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol). Compare bond angles/lengths with analogous compounds (e.g., (R)-3-hydroxybutanoic acid) to validate stereochemistry .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (C6_6H13_{13}NO3_3, MW 147.17 g/mol) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the inhibitory effects of this compound on neurotransmitter transporters?

  • Methodological Answer :

  • Cell-Based Assays : Use HEK293 cells expressing mGAT3/4 subtypes. Measure [3^3H]GABA uptake inhibition at 10–100 µM concentrations. Include N-butylnipecotic acid as a positive control .
  • Dose-Response Analysis : Perform IC50_{50} calculations using nonlinear regression (GraphPad Prism). Compare selectivity profiles against mGAT1/mGAT2 to assess subtype specificity .
  • Structural Modifications : Synthesize analogs (e.g., replacing dimethylamino with butylamino) to explore SAR. Test for off-target effects via radioligand binding assays .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Test (R)- and (S)-enantiomers in parallel for transporter inhibition (e.g., mGAT3/4). For example, (R)-enantiomers may show 2–3x higher potency due to optimized hydrogen bonding .
  • Molecular Docking : Use AutoDock Vina to model interactions with mGAT4’s substrate-binding site. Compare binding energies of enantiomers to identify stereochemical preferences .
  • Circular Dichroism (CD) : Monitor conformational changes in transporter proteins upon enantiomer binding. Correlate spectral shifts with functional inhibition .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values for GABA uptake inhibition). Apply statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability .
  • Purity Verification : Use LC-MS to confirm compound purity (>98%). Test for residual solvents (e.g., DMF) that may artifactually modulate activity .
  • Standardized Protocols : Adopt uniform assay conditions (e.g., 37°C, pH 7.4 buffer) across labs. Share cell lines/reagents to minimize methodological discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.